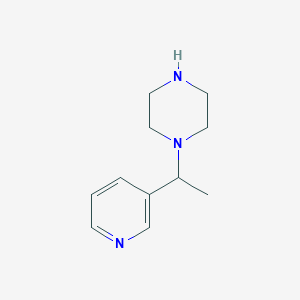

1-(1-(Pyridin-3-YL)ethyl)piperazine

Description

Contextualization of Piperazine (B1678402) Scaffolds in Synthetic and Materials Chemistry Research

The piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is recognized as a "privileged structure" in medicinal chemistry and a versatile building block in materials science. rsc.orgnih.govjocpr.com This status is due to its unique combination of properties, including its basicity, conformational flexibility, and the ability of its two nitrogen atoms to be functionalized. nih.govwikipedia.org

In synthetic chemistry, piperazine derivatives are crucial precursors for a wide array of compounds with applications in pharmaceuticals, agrochemicals, and materials. researchgate.net Researchers have developed numerous synthetic protocols for creating substituted piperazines, ranging from classical condensation reactions to modern methods like palladium-catalyzed cross-coupling and multicomponent reactions. researchgate.netresearchgate.net The piperazine ring is a common feature in many FDA-approved drugs, highlighting its importance in drug design and discovery. rsc.orgnih.gov Its presence can enhance the solubility and modulate the pharmacokinetic properties of a molecule. nih.gov

Beyond medicine, piperazine derivatives are integral to materials chemistry. They are used in the manufacture of plastics, resins, and pesticides. slideshare.net Furthermore, their ability to act as versatile ligands for metal ions has led to their use in the development of coordination polymers and metal-organic frameworks (MOFs), materials with applications in catalysis and gas storage. rsc.org

Significance of Pyridine-Substituted Piperazines in Advanced Chemical Systems

The incorporation of a pyridine (B92270) ring into a piperazine scaffold creates a subclass of compounds with distinct and often enhanced functionalities. Pyridinylpiperazines are a recognized class of pharmacologically active compounds. wikipedia.org The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, while its nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metals.

The strategic combination of these two heterocyclic systems has led to the development of advanced chemical systems with specific targets. For instance, derivatives of 4-(pyridin-4-yl)piperazin-1-yl have been investigated as dual-acting antagonists for histamine (B1213489) H₃ and sigma-1 receptors, showing promise for novel pain therapies. nih.gov In another area of research, novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized as potential multi-target agents for treating Parkinson's disease by acting on dopamine (B1211576) and serotonin (B10506) receptors. thieme-connect.com The synthesis of functionalized pyridine-substituted piperazines, such as 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, further demonstrates the chemical tractability and importance of this structural motif. google.com These examples underscore the significance of the pyridine-piperazine combination in creating molecules with tailored biological and chemical properties.

Scope and Research Objectives for 1-(1-(Pyridin-3-YL)ethyl)piperazine Studies

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure allows for the formulation of clear research objectives. The presence of both the versatile piperazine scaffold and the functional pyridine ring suggests several avenues for investigation.

Potential Research Objectives:

Synthetic Elaboration: To explore the reactivity of the secondary amine in the piperazine ring for the synthesis of a library of novel derivatives. This could involve N-alkylation, N-acylation, or N-arylation to introduce diverse functional groups and create more complex molecules.

Coordination Chemistry: To investigate the potential of this compound to act as a ligand for various transition metals. Research could focus on synthesizing and characterizing the resulting metal complexes, and evaluating their potential catalytic activity or material properties.

Pharmacological Screening: Given that both piperazine and pyridine moieties are prevalent in bioactive compounds, a primary objective would be to conduct comprehensive in vitro and in vivo screening of the compound. jocpr.comnih.gov This would aim to identify any potential therapeutic activities, such as anticancer, antimicrobial, or neuroprotective effects, by testing against a panel of relevant biological targets. researchgate.nettandfonline.com

Materials Science Applications: To study the incorporation of this compound into polymer backbones or as a component in the formation of supramolecular assemblies or metal-organic frameworks. rsc.org Research would focus on how its specific structure influences the properties of the resulting materials.

The pursuit of these objectives would contribute to a deeper understanding of this specific molecule and could uncover novel applications in medicine, catalysis, or materials science, building upon the rich chemistry of its constituent heterocyclic systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-[1-(pyridin-2-yl)ethyl]piperazine |

| 4-(pyridin-4-yl)piperazin-1-yl |

| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine |

| 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester |

| Ciprofloxacin |

| Melperone |

| Diphenidol |

| Dyclonine |

| Eperisone |

| Cycrimine |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-pyridin-3-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10(11-3-2-4-13-9-11)14-7-5-12-6-8-14/h2-4,9-10,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGSMKXGZGMERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404540 | |

| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56743-61-4 | |

| Record name | 1-(1-(PYRIDIN-3-YL)ETHYL)PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design, Derivatization, and Scaffold Modification

Strategies for Functionalization of the Piperazine (B1678402) Ring

The piperazine ring is a primary site for derivatization due to the presence of two reactive nitrogen atoms. mdpi.com Functionalization can occur at either the nitrogen or carbon atoms of the ring, although N-functionalization is far more common and well-established. mdpi.com

N-Functionalization: The secondary amine of the piperazine ring is readily functionalized through several standard organic reactions. These include:

N-Alkylation: This is achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.com For instance, the synthesis of the CDK 4/6 inhibitor Abemaciclib involves a reductive amination using sodium triacethoxyborohydride to attach an N-ethylpiperazine to a bromonicotinaldehyde precursor. mdpi.com

N-Arylation: The attachment of aryl groups is typically accomplished using modern cross-coupling reactions. The most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable strategy, particularly when the aromatic ring is electron-deficient. mdpi.comnih.gov

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) can introduce amide functionalities, which can alter the electronic properties and hydrogen bonding capacity of the molecule. nih.gov

C-Functionalization: While less common, direct functionalization of the carbon atoms of the piperazine ring is an emerging area of research aimed at increasing structural diversity. mdpi.com These methods often require more specialized conditions, such as photoredox-catalyzed C-H arylation, to introduce substituents directly onto the piperazine backbone. mdpi.com Alternative strategies involve building the substituted piperazine ring from linear precursors, which allows for the incorporation of substituents at specific carbon positions from the outset. mdpi.com

A summary of common functionalization strategies for the piperazine ring is presented below.

| Functionalization Site | Reaction Type | Common Reagents | Resulting Moiety |

| Nitrogen (N-4) | N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | Alkyl groups |

| Nitrogen (N-4) | N-Arylation | Aryl halides (Buchwald-Hartwig, Ullmann) | Aryl groups |

| Nitrogen (N-4) | Acylation | Acyl chlorides, Carboxylic acids | Acyl/Amide groups |

| Carbon | C-H Functionalization | Photoredox catalysts, Aryl halides | Aryl groups |

Derivatization at the Pyridine (B92270) Nitrogen and Ethyl Substituent

Modifications to the pyridinyl and ethyl portions of the molecule provide another layer of structural diversification.

Ethyl Linker Modification: The ethyl substituent acts as a linker between the pyridine and piperazine moieties. Its length and flexibility are critical for orienting the two ring systems correctly within a biological target's binding site. In structure-activity relationship studies, the length of this alkyl chain is often varied. For example, in a series of H₃ receptor antagonists, extending the alkyl linker length between a piperazine and a lipophilic group was shown to decrease affinity, highlighting the linker's importance for optimal receptor fit. nih.gov

Introduction of Diverse Chemical Moieties for Targeted Research Applications

A key strategy in drug discovery is the hybridization of the 1-(1-(pyridin-3-yl)ethyl)piperazine scaffold with other chemical moieties to create molecules with specific biological activities. The piperazine nitrogen serves as a convenient attachment point for a wide array of functional groups and complex heterocyclic systems.

Anticancer Agents: Researchers have synthesized derivatives by linking the piperazine to 1,8-naphthalimide-arylsulfonyl groups to create compounds with potential for cancer theranostics, combining therapeutic action with fluorescent imaging capabilities. nih.gov In other work, the piperazine scaffold has been appended to natural products like berberine (B55584) to enhance their cytotoxic effects against cancer cell lines. nih.gov

Enzyme Inhibitors: By attaching N-phenylpropionamide and N-phenylisobutyramide moieties to a 1-(nitropyridin-2-yl)piperazine core, potent urease inhibitors have been developed. nih.gov These compounds are designed to combat infections by pathogens like Helicobacter pylori. nih.gov

Receptor Ligands: To develop selective ligands for dopamine (B1211576) D3 receptors, complex heterocyclic systems, such as substituted indoles, have been attached to the piperazine ring. nih.gov These studies show that the heterocyclic moiety can be connected via a linker, such as an amide group, to maintain high affinity and selectivity. nih.gov

Antiviral Compounds: The piperazine scaffold is a component of the bis(heteroaryl)piperazines (BHAPs) family, which includes anti-HIV-1 drugs. researchgate.net Research has focused on linking the piperazine to scaffolds like 2-(pyridin-3-yl)-1H-benzo[d]imidazole to generate novel antiviral candidates. researchgate.net

The table below illustrates examples of moieties introduced onto the piperazine scaffold for specific research applications.

| Introduced Moiety | Linkage | Research Application | Reference |

| 1,8-Naphthalimide-arylsulfonyl | Ethyl | Cancer Theranostics | nih.gov |

| Substituted Indole Rings | Amide or Methylene | Dopamine D3 Receptor Ligands | nih.gov |

| 2-(Pyridin-3-yl)-1H-benzo[d]imidazole | Alkyl | Anti-HIV Agents | researchgate.net |

| N-Arylacetamides/Propanamides | Amide | Urease Inhibition | nih.gov |

| Flavonoids (e.g., Chrysin) | Amide | Anticancer Agents | nih.gov |

Scaffold Engineering and Analogue Synthesis for Structure-Property Relationship Studies

Scaffold engineering involves making fundamental changes to the core structure of the molecule to improve its properties. This can include altering the ring systems or the way they are connected.

Scaffold Hopping: This advanced strategy involves replacing a core structural component with a different one that preserves the key binding interactions but offers improved physicochemical or pharmacokinetic properties. For example, in the development of kinase inhibitors, a pyrimidine (B1678525) core was successfully replaced with a pyrazole (B372694) core to enhance drug-like properties while maintaining potency. nih.gov This principle can be applied to the this compound scaffold, where either the pyridine or piperazine ring could be replaced by another heterocycle to explore new chemical space.

Core Ring Modification: A direct comparison between piperazine and piperidine (B6355638) cores in a series of dual H₃/σ₁ receptor antagonists revealed that this single change dramatically impacts biological activity. nih.gov Replacing the piperazine ring with a piperidine significantly increased affinity for the σ₁ receptor, demonstrating that the nature of the heterocyclic core is a critical determinant of target selectivity. nih.gov Similarly, hydrogenation of the pyridine ring to a piperidine ring is another scaffold modification strategy that can drastically alter the compound's three-dimensional shape, basicity, and biological profile. mdpi.com

Based on a comprehensive search of available literature, detailed computational and theoretical studies specifically focused on the compound This compound are not publicly available. As a result, the specific data required to populate the requested article sections—including quantum chemical calculations, frontier molecular orbital analysis, molecular electrostatic potential mapping, reactivity descriptors, conformational analysis, molecular docking, and molecular dynamics simulations for this exact molecule—could not be located.

While the computational methodologies outlined in the request, such as Density Functional Theory (DFT), molecular docking, and molecular dynamics, are standard techniques for characterizing chemical compounds, the search results did not yield any publications or datasets reporting their application to this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested topics for this specific chemical compound.

Computational Chemistry and Theoretical Investigations of 1 1 Pyridin 3 Yl Ethyl Piperazine

In Silico Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, providing valuable insights into their structural and electronic properties before or in conjunction with experimental synthesis and analysis. For 1-(1-(Pyridin-3-YL)ethyl)piperazine, in silico methods such as Density Functional Theory (DFT) can be employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These theoretical investigations aid in the structural elucidation and characterization of the compound. researchgate.net

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to determine the chemical shifts relative to a standard, typically Tetramethylsilane (TMS).

Research findings indicate that the chemical environment of each atom significantly influences its chemical shift. For this compound, the protons and carbons of the pyridine (B92270) ring are expected to appear in the aromatic region of the spectra, influenced by the electronegativity of the nitrogen atom. The signals for the piperazine (B1678402) ring are anticipated in the aliphatic region, with their chemical shifts being sensitive to the ring's conformation and the nature of its substituents. The ethyl group will present characteristic signals, including a quartet for the methine proton and a doublet for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | 8.5 - 8.6 | Doublet of Doublets (dd) | ~2.0, 0.8 |

| Pyridine H-6 | 8.4 - 8.5 | Doublet of Doublets (dd) | ~4.8, 1.5 |

| Pyridine H-4 | 7.7 - 7.8 | Doublet of Triplets (dt) | ~8.0, 2.0 |

| Pyridine H-5 | 7.2 - 7.3 | Doublet of Doublets (dd) | ~8.0, 4.8 |

| Piperazine H (axial, adjacent to N-ethyl) | 2.5 - 2.7 | Multiplet (m) | - |

| Piperazine H (equatorial, adjacent to N-ethyl) | 2.7 - 2.9 | Multiplet (m) | - |

| Piperazine H (axial, distal to N-ethyl) | 2.3 - 2.5 | Multiplet (m) | - |

| Piperazine H (equatorial, distal to N-ethyl) | 2.6 - 2.8 | Multiplet (m) | - |

| Ethyl CH | 3.4 - 3.6 | Quartet (q) | ~6.8 |

| Ethyl CH₃ | 1.3 - 1.4 | Doublet (d) | ~6.8 |

| Piperazine NH | 1.8 - 2.2 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 148 - 150 |

| Pyridine C-6 | 147 - 149 |

| Pyridine C-4 | 134 - 136 |

| Pyridine C-3 | 139 - 141 |

| Pyridine C-5 | 123 - 125 |

| Piperazine C (adjacent to N-ethyl) | 52 - 54 |

| Piperazine C (distal to N-ethyl) | 45 - 47 |

| Ethyl CH | 60 - 62 |

| Ethyl CH₃ | 17 - 19 |

Predicted Infrared (IR) Spectrum

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes of vibration. These calculations can predict the positions and relative intensities of absorption bands corresponding to specific functional groups and molecular motions.

For this compound, the predicted IR spectrum would exhibit characteristic bands for the pyridine ring, such as C=C and C=N stretching vibrations. The piperazine ring would contribute C-N stretching and N-H bending vibrations. The aliphatic ethyl group would be identified by its C-H stretching and bending frequencies.

Table 3: Predicted Major IR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3250 - 3350 | N-H Stretch (Piperazine) | Medium |

| 3000 - 3100 | C-H Stretch (Aromatic, Pyridine) | Medium |

| 2850 - 3000 | C-H Stretch (Aliphatic, Ethyl & Piperazine) | Strong |

| 1570 - 1610 | C=C Stretch (Pyridine Ring) | Strong |

| 1450 - 1500 | C=N Stretch (Pyridine Ring) | Strong |

| 1440 - 1470 | C-H Bend (Aliphatic) | Medium |

| 1100 - 1200 | C-N Stretch (Piperazine & Ethyl-Pyridine Link) | Strong |

Predicted Mass Spectrum

In silico mass spectrometry prediction involves simulating the ionization and subsequent fragmentation of the molecule. escholarship.org Methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) can predict fragmentation pathways and the mass-to-charge ratio (m/z) of the resulting ions from first principles. escholarship.org

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the bonds alpha to the nitrogen atoms, which are points of structural weakness. Key predicted fragments would include the loss of the methyl group, cleavage of the ethyl group, and fragmentation of the piperazine ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 205 | [M]⁺ | Molecular Ion |

| 190 | [M - CH₃]⁺ | Loss of a methyl group (alpha-cleavage) |

| 176 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 105 | [C₅H₄N-CH-CH₃]⁺ | Pyridin-3-ylethyl cation |

| 86 | [C₄H₁₀N₂]⁺ | Piperazine radical cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

These computational predictions provide a detailed and testable hypothesis for the spectroscopic properties of this compound, guiding its future experimental identification and characterization.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Crystal Engineering

The structure of 1-(1-(Pyridin-3-YL)ethyl)piperazine contains hydrogen bond donors and acceptors that can lead to the formation of intricate networks, a key aspect of crystal engineering. The piperazine (B1678402) ring, with its N-H group, can act as a hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring and the tertiary nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors.

The formation of co-crystals with different acidic co-formers can lead to the selection of specific stereoisomeric forms and result in distinct supramolecular hydrogen-bonded networks rsc.org. For instance, piperazine and its diol derivative have been shown to form 3D and 2D hydrogen-bonded networks, respectively, with various acids rsc.org. This highlights the potential of this compound in the design of pharmaceutical co-crystals through the formation of supramolecular heterosynthons ul.ie.

Table 1: Potential Hydrogen Bonding Interactions in this compound and Related Compounds

| Donor | Acceptor | Type of Interaction | Significance in Crystal Packing |

|---|---|---|---|

| Piperazine N-H | Pyridine N | Intermolecular N-H···N | Formation of chains or dimers |

| Piperazine N-H | Piperazine N | Intermolecular N-H···N | Linking of molecules into networks |

| Aromatic C-H | Pyridine N | Intermolecular C-H···N | Stabilization of crystal lattice researchgate.net |

π-π Stacking Interactions Involving the Pyridine Ring

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial in the organization of aromatic molecules in the solid state and can significantly influence the material's properties.

In crystal structures of related compounds, π-π stacking interactions between aromatic rings of neighboring molecules are a common feature researchgate.netmdpi.com. These interactions can lead to the formation of columnar structures or layered assemblies mdpi.com. The stability of these stacked dimers is influenced by substituent effects on the aromatic ring nih.gov. Theoretical studies on similar systems have shown that π-stacking contacts, in conjunction with hydrogen bonding, are crucial for the stability of the solid-state structure mdpi.com.

For pyridine-containing compounds, π-π stacking can occur in a parallel-displaced or T-shaped geometry. The centroid-to-centroid distance between stacked rings is a key parameter in defining the strength of the interaction, with typical distances observed in related structures being around 3.7 Å researchgate.net.

Table 2: Characteristics of π-π Stacking Interactions in Pyridine and Benzene Derivatives

| Interaction Type | Typical Centroid-to-Centroid Distance (Å) | Geometric Arrangement |

|---|---|---|

| Pyridine-Pyridine | 3.5 - 4.0 | Parallel-displaced, T-shaped |

| Pyridine-Phenyl | 3.4 - 3.8 | Parallel-displaced, T-shaped |

Solvation Effects and Solvent-Compound Interactions

The solubility and behavior of this compound in different solvents are dictated by the interactions between the compound and the solvent molecules. The compound possesses both hydrophobic (the ethyl group and the aromatic pyridine ring) and hydrophilic (the nitrogen atoms capable of hydrogen bonding) regions.

In protic solvents like water or alcohols, the nitrogen atoms of the piperazine and pyridine moieties can act as hydrogen bond acceptors, while the piperazine N-H can act as a donor. These interactions facilitate the dissolution of the compound. In aprotic polar solvents, dipole-dipole interactions would be the primary mode of solvation. The basicity of the nitrogen atoms, particularly the piperazine nitrogens, will also influence its interaction with acidic solvents or solutes nih.gov.

The conformation of the molecule in solution can be dynamic, with different conformers and invertomers existing in equilibrium rsc.org. The specific solvent environment can influence this equilibrium.

Interaction with Material Surfaces (Theoretical Considerations)

Based on studies of similar piperazine-based compounds, it is plausible to consider the potential for this compound to interact with various material surfaces. For instance, piperazine derivatives have been investigated as corrosion inhibitors for steel. Their effectiveness is attributed to their ability to adsorb onto the metal surface researchgate.net.

The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the nitrogen atoms and the metal atoms on the surface. The pyridine ring can also interact with surfaces through π-electron donation. The orientation of the adsorbed molecule would likely be influenced by the nature of the surface and the surrounding environment. Quantum chemical calculations on related systems have been used to correlate the molecular structure of inhibitors with their adsorption behavior and inhibition efficiency researchgate.net. Therefore, it can be theorized that this compound could form a protective layer on certain metal surfaces.

Non Clinical Applications and Materials Science Perspectives

Utilization as a Building Block in Complex Molecular Architectures

The piperazine (B1678402) ring is a frequently occurring heterocycle in biologically active compounds and serves as a crucial scaffold in medicinal chemistry. nih.govresearchgate.net Derivatives of piperazine are integral to the structure of numerous drugs due to their favorable physicochemical properties and synthetic accessibility. wikipedia.org The compound 1-(1-(pyridin-3-yl)ethyl)piperazine, possessing both a piperazine and a pyridine (B92270) ring, is recognized as a key intermediate and building block for the synthesis of more complex molecules. evitachem.com

The presence of two nitrogen atoms in the piperazine ring, one of which is secondary, allows for sequential reactions to introduce different substituents, making it a versatile platform for creating diverse molecular structures. wikipedia.org For instance, piperazine and its derivatives can be N-alkylated or N-arylated to produce a wide array of compounds with specific functionalities. This reactivity is harnessed in solid-phase synthesis, where piperazine derivatives are attached to resins to facilitate the construction of complex chemical libraries. oup.com The pyridine group in this compound offers an additional site for modification or coordination, further expanding its utility as a building block in the design of novel compounds.

Research has explored the synthesis of various complex molecules starting from pyridinylpiperazine scaffolds. For example, multi-step reactions involving the nucleophilic substitution of a chloro-nitropyridine with piperazine, followed by further reactions on the second nitrogen of the piperazine, have been used to create a library of urease inhibitors. nih.gov While direct examples detailing the extensive use of this compound as a starting material for a wide range of complex architectures are not abundant in the literature, its structural motifs are found in various advanced molecules, such as those designed to modulate mitochondrial dysfunction. nih.gov

Integration into Polymeric Materials and Scaffolds

Piperazine and its derivatives have been successfully incorporated into polymeric structures to create materials with specific functions. rsc.org Although the lack of vinyl or other multifunctional groups in the basic piperazine molecule can limit its direct use in certain types of polymerization, it is frequently used in condensation polymerization. rsc.org For example, piperazine can be reacted with dianhydrides to form polyamides, creating polymers with potential for applications such as bacterial repellence. rsc.org

The integration of piperazine derivatives into polymeric materials can impart desirable properties. For instance, polymers containing piperazine have been investigated for their antimicrobial properties. rsc.org Cationic poly(guanylurea)s synthesized using piperazine have shown potential as biocompatible antimicrobial polymers. rsc.org The piperazine moiety often acts as a linker, connecting other functional units to adjust the physicochemical properties of the resulting macromolecule.

While specific research on the integration of this compound into polymers is not widely documented, the general principles of piperazine polymer chemistry suggest its potential in this area. The reactive secondary amine of the piperazine ring could be used for incorporation into a polymer backbone, while the pyridine group could serve as a pendant functional group to impart specific properties, such as metal coordination capability or altered solubility, to the final polymeric material.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The pyridine and piperazine moieties of this compound make it a prime candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. switt.ch The properties of MOFs, such as their pore size, shape, and surface functionality, can be tuned by carefully selecting the metal and the organic linker. switt.ch

Piperazine-based ligands are attractive for MOF synthesis because they are cost-effective and can be synthesized without the need for expensive transition metal catalysts. switt.chresearchgate.net The variability in functionality that can be designed into piperazine-containing ligands allows for precise control over the resulting MOF's properties. switt.ch Commercial suppliers categorize this compound as a potential MOF ligand, indicating its relevance in this field. bldpharm.com

Numerous studies have demonstrated the use of similar pyridyl-piperazine ligands in the formation of coordination polymers. For example, 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) has been extensively used to construct coordination polymers with various divalent metals, leading to diverse and interesting network topologies. nih.govresearchgate.net These structures often exhibit features like interpenetration. nih.gov Similarly, N,N′-bis-(pyridine-4-carboxamido)piperazine has been used to create tri-periodic coordination polymers. nih.govresearchgate.net The pyridine nitrogen atom and, in some cases, the piperazine nitrogen atoms can coordinate with the metal centers. wikipedia.org For instance, a series of lanthanide(III) MOFs have been synthesized using a pyridyl-dicarboxylate ligand, which exhibit interesting magnetic and luminescence properties. rsc.org The structural data from these related compounds provide a strong indication of how this compound could behave as a ligand, likely acting as a linker between metal centers to form extended one-, two-, or three-dimensional networks.

Table of Representative Coordination Polymers with Pyridyl-Piperazine Type Ligands:

| Compound | Metal Ion | Ligand(s) | Resulting Structure | Reference |

|---|---|---|---|---|

| {[Ni(ceb)(bpmp)(H₂O)₂]n} | Ni(II) | 4-(carboxyethyl)benzoate, 1,4-bis(pyridin-4-ylmethyl)piperazine | Fivefold interpenetrated tri-periodic diamondoid network | nih.gov |

| [Cu₂(ceb)₂(bpmp)]n | Cu(II) | 4-(carboxylethyl)benzoate, 1,4-bis(pyridin-4-ylmethyl)piperazine | Diperiodic coordination polymer slabs | researchgate.net |

This table is interactive. Click on the headers to sort.

Application in Catalysis Research

The application of piperazine derivatives in catalysis is an emerging area of interest. The nitrogen atoms in the piperazine ring can act as basic sites or as coordinating atoms for metal catalysts. The presence of a pyridine ring in this compound provides an additional coordination site, making it a potential ligand for catalytically active metal complexes.

Research into pyridylpiperazine derivatives has shown their ability to interact with metal centers in enzymes. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as inhibitors of urease, a nickel-dependent enzyme. nih.gov This inhibitory activity suggests a direct interaction with the nickel ions in the enzyme's active site, highlighting the potential for such compounds to modulate metal-catalyzed reactions. nih.gov

Furthermore, piperazine-containing ligands have been explored in other catalytic systems. For instance, benzofuran–triazole hybrids incorporating a piperazine linker have been studied for their effect on laccase catalysis. nih.gov While direct studies employing this compound in catalytic research are limited, the fundamental properties of its constituent rings suggest its potential as a ligand in homogeneous or heterogeneous catalysis. The combination of a soft pyridine donor and hard amine donors could be used to stabilize various metal oxidation states or to create bifunctional catalysts where one part of the molecule binds the substrate while the other contains the catalytic center.

Future Directions and Emerging Trends in Research on 1 1 Pyridin 3 Yl Ethyl Piperazine

Advancements in Asymmetric Synthesis of Related Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of analogues of 1-(1-(Pyridin-3-YL)ethyl)piperazine is a critical research frontier. rsc.org Since the core structure contains both a piperazine (B1678402) and a substituted pyridine (B92270) ring, advancements in the asymmetric synthesis of both heterocycles are highly relevant.

A significant area of progress is the catalytic enantioselective synthesis of carbon-substituted piperazines. Researchers have developed methods for producing highly enantioenriched α-tertiary piperazin-2-ones through palladium-catalyzed asymmetric allylation. nih.gov These intermediates can then be reduced to form the corresponding chiral piperazines. nih.gov Another established strategy is the use of the chiral pool, where syntheses begin with readily available enantiopure starting materials, such as (R)-(–)-phenylglycinol, to guide the stereochemical outcome. nih.gov Furthermore, direct asymmetric C–H functionalization of the piperazine ring has been achieved through lithiation-substitution protocols using chiral ligands like (−)-sparteine to control the stereoselectivity. mdpi.com

For the pyridine portion of the molecule, stereoselective catalytic hydrogenation is a powerful tool. Iridium(I) catalysts featuring P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com Similarly, rhodium(I) and ruthenium(II) complexes are effective for the dearomatization and hydrogenation of pyridine derivatives, allowing for the creation of all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines. mdpi.com These catalytic systems are crucial for synthesizing chiral piperidine (B6355638) rings from pyridine precursors, a key transformation for producing varied analogues.

Table 1: Selected Methods in Asymmetric Synthesis of Piperazine/Piperidine Analogues

| Method | Key Feature | Target Scaffold | Catalyst/Reagent Example | Ref |

|---|---|---|---|---|

| Catalytic Asymmetric Allylation | Forms α-tertiary stereocenters | Piperazin-2-ones | Palladium complexes | nih.gov |

| Chiral Pool Synthesis | Utilizes enantiopure starting material | Piperazines | (R)-(–)-phenylglycinol | nih.gov |

| Asymmetric Lithiation | Direct C-H functionalization | N-Boc Piperazines | s-BuLi/(-)-sparteine | mdpi.com |

| Asymmetric Hydrogenation | Stereoselective reduction of pyridinium salts | Piperidines | Iridium(I) complexes with P,N-ligands | mdpi.com |

Novel Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding molecular interactions. For pyridinylpiperazine derivatives, a variety of in silico methods are being employed to predict biological activity, metabolic fate, and binding mechanisms, thereby guiding synthetic efforts.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to a protein target. Studies on novel pyrimidin-4-one derivatives bearing a piperazine ring have used molecular docking to elucidate binding modes with the active site of glycogen (B147801) synthase kinase-3β (GSK-3β), identifying crucial hydrogen bond interactions. nih.gov Similarly, docking simulations have helped to understand the interactions of other piperazine derivatives with targets like monoamine oxidase (MAO). nih.gov

Beyond simple docking, integrated computational and experimental approaches are becoming more common. In a recent study of a new arylpiperazine derivative, LQFM181, researchers used both in vitro cell-based assays and in vivo models of neurotoxicity. nih.gov This combined approach validated the compound's antioxidant and neuroprotective potential, demonstrating how computational predictions can be effectively linked with experimental outcomes. nih.gov Furthermore, computational tools are routinely used to predict physicochemical properties based on Lipinski's rule of five, helping to filter compound libraries for drug-like candidates early in the discovery process. nih.gov These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Exploration of New Material Science Applications

While pyridinylpiperazine scaffolds are primarily known for their roles in pharmaceuticals, their unique structural and electronic properties are paving the way for applications in material science. nih.gov The pyridine and piperazine moieties can serve as versatile building blocks for creating advanced functional materials.

A prominent emerging area is the development of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures and high surface areas, making them suitable for a range of applications. nih.gov Researchers have successfully constructed pyridine-based two-dimensional COFs that demonstrate exceptional performance as adsorbents for removing pollutants like rhodamine B from water. nih.govrsc.org In a different application, a novel 2D-COF containing pyridine units has been synthesized and investigated as a promising anode material for lithium-ion batteries, where the nitrogen atoms in the framework provide abundant sites for lithium adsorption. rsc.org

Piperazine units are also being integrated into these materials. A novel piperazine-linked copper-doped phthalocyanine (B1677752) metal-covalent organic framework (CuPc-MCOF) has been synthesized. nih.gov This material exhibits high electrical conductivity and stability, and has been used as a coating for fibers in electro-enhanced solid-phase microextraction (EE-SPME) to efficiently capture chlorophenols from environmental samples. nih.govbohrium.com The synergistic effects between the CuPc-MCOF fibers and the target analytes led to excellent extraction performance and low limits of detection. nih.gov These examples highlight the potential for derivatives of this compound to be used as monomers or functionalizing agents in the design of next-generation materials for environmental remediation, energy storage, and analytical chemistry.

Integration with Advanced Manufacturing Techniques

The chemical industry is increasingly adopting advanced manufacturing techniques to improve efficiency, safety, and scalability. For the synthesis of piperazine-containing compounds, there is a clear trend moving from traditional batch processing to more sophisticated continuous flow and microwave-assisted methods.

A simplified, one-pot synthesis for monosubstituted piperazines has been successfully adapted from a conventional batch reactor to a flow microwave reactor. nih.gov This transition resulted in a more efficient process, demonstrating the potential of microwave-assisted flow chemistry for this class of compounds. nih.gov The stannyl (B1234572) amine protocol (SnAP), a method for creating C2-functionalized piperazines, has also been adapted for continuous flow manufacturing. mdpi.com The use of a photoredox CLAP (CarboxyLic Amine Protocol) in flow has been developed, further showcasing the compatibility of modern synthetic methods with continuous processing. mdpi.com

The Open Reaction Database (ORD) is an initiative that supports the sharing of chemical reaction data, explicitly including data from both traditional benchtop reactions and automated high-throughput and flow chemistry experiments. The inclusion of such data facilitates the development of computer-aided synthesis planning and reaction prediction, which are essential components of modern, automated chemical manufacturing. As the synthesis of complex molecules like this compound and its analogues becomes more common, the integration of these advanced manufacturing techniques will be crucial for producing them in a cost-effective, reproducible, and scalable manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(1-(Pyridin-3-YL)ethyl)piperazine, and how is structural purity validated?

- Synthesis : Alkylation of piperazine derivatives is a common approach. For example, propargyl bromide can react with a piperazine precursor in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane mixtures) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also applicable for introducing triazole moieties .

- Characterization : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., N-H stretches), while mass spectrometry validates molecular weight . Elemental analysis ensures stoichiometric purity .

Q. What pharmacological activities are associated with piperazine derivatives, and how do structural modifications affect efficacy?

- Activities : Piperazine derivatives exhibit local anesthetic , antiplatelet , and anticancer properties . Structural modifications, such as β-cyclodextrin inclusion, reduce toxicity but may lower biological activity due to steric hindrance . Substitutions on the pyridine or piperazine ring (e.g., nitro groups) enhance receptor binding or metabolic stability .

- Mechanistic Insights : Local anesthesia is linked to sodium channel blockade, while antiplatelet effects may involve cyclooxygenase inhibition .

Advanced Research Questions

Q. How can QSAR models and DFT computations optimize the design of this compound derivatives?

- QSAR : Develop models using descriptors like logP, molar refractivity, and topological surface area (TPSA). For renin inhibitors, IC₅₀ values correlate with electron-donating substituents on the piperazine ring .

- DFT : Calculate HOMO-LUMO gaps to predict reactivity. NBO analysis reveals charge distribution, while MESP maps identify nucleophilic/electrophilic sites . For example, nitro groups on pyridine increase electrophilicity, enhancing interactions with biological targets .

Q. What experimental models evaluate local anesthetic efficacy, and how are data discrepancies resolved?

- In Vivo Models : Use infiltration anesthesia in rodent models (e.g., rat paw edema) to measure latency periods and compare results to controls like lidocaine . Dose-response curves and ANOVA ensure statistical rigor .

- Addressing Contradictions : Discrepancies between in vitro and in vivo data may arise from bioavailability differences. Pharmacokinetic studies (e.g., plasma half-life) and metabolite profiling clarify these issues . Beta-cyclodextrin complexes improve solubility but require activity assays to confirm retained efficacy .

Q. What crystallographic techniques characterize supramolecular interactions of piperazine derivatives?

- X-ray Diffraction : Resolve crystal structures to identify hydrogen bonds, π-π stacking, or van der Waals interactions. For example, piperazine inclusion complexes with CO₂ show host-guest stoichiometry via thermal stability assays .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O/N) to explain packing patterns and stability .

Methodological Considerations

- Toxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to assess cytotoxicity. LD₅₀ values in animal models guide safe dosing ranges .

- Computational Validation : Cross-validate QSAR predictions with molecular docking (e.g., AutoDock Vina) against target proteins (e.g., T-type calcium channels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.